2,6-Diaminopyridine
Overview
Description
2,6-Diaminopyridine (DAP) is a compound that has been extensively studied due to its ability to form various supramolecular structures and complexes. It is known for its fluorescent sensing capabilities, hydrogen bonding potential, and its role in the formation of organic salts with carboxylic acids . The compound has been utilized in the synthesis of novel molecules and has been shown to exhibit interesting photophysical behavior .
Synthesis Analysis
The synthesis of derivatives of 2,6-diaminopyridine has been reported through various methods. For instance, novel 2-ureido-4-ferrocenylpyrimidines were synthesized from iodoferrocene in a three-step reaction sequence, where 2,6-diaminopyridine was used as a complementary molecule for molecular recognition . Another study reported the synthesis of a pyridine-2,6-dicarboxamide derivative, which was characterized by several analytical techniques . Additionally, a new route to 6-substituted 2,3-diaminopyridines was developed, showcasing the versatility of diaminopyridine derivatives in synthesizing heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of 2,6-diaminopyridine and its derivatives has been elucidated using various techniques such as X-ray diffraction, NMR spectroscopy, and theoretical calculations. For example, the crystal structure of a 1:1 adduct with 2-nitrobenzoic acid revealed a chain polymer structure formed through hydrogen bonding . The structure of organic salts assembled from 2,6-diaminopyridine with different carboxylic acids showed extensive hydrogen bonding and other nonbonding interactions, contributing to the formation of 2D/3D structures .
Chemical Reactions Analysis
2,6-Diaminopyridine participates in a variety of chemical reactions, often involving hydrogen bonding. It has been shown to form complexes with metals, as seen in dinuclear and trinuclear complexes with Cr and Mo, which exhibit magnetic anisotropy due to quadruple bonds . The compound also forms adducts with nitro-substituted aromatic carboxylic acids through proton transfer, resulting in hydrogen-bonded chain polymer structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-diaminopyridine derivatives have been characterized by their melting points, elemental analysis, and spectroscopic data. The compound's ability to form hydrogen bonds with various guests has been demonstrated, which is crucial for its sensing and recognition properties . The photophysical behavior of DAP has been studied in different solvents and pH conditions, revealing intramolecular proton transfer effects and the formation of inclusion complexes with β-cyclodextrin . The compound's crystalline forms have been analyzed, showing concomitant polymorphism and the influence of hydrogen bonding on crystal packing .
Scientific Research Applications
Pharmaceutical and Hair Dye Intermediate
2,6-Diaminopyridine is utilized extensively as a pharmaceutical intermediate and as a coupler in hair dyes. Its solubility in protic solvents and selective N-methylation makes it a valuable compound in organic chemistry, particularly for the synthesis of secondary amines (Nabati & Mahkam, 2014).
Impact on Physical, Thermal, and Spectral Properties
Research shows that biofield treatment can significantly alter the physical, thermal, and spectral properties of 2,6-Diaminopyridine. These changes include decreased intensity in X-ray diffraction peaks, altered unit cell volume and molecular weight, and modified melting temperatures, indicating potential applications in materials science and pharmaceuticals (Trivedi et al., 2015).
Corrosion Inhibition
2,6-Diaminopyridine shows effective synergistic corrosion inhibition properties for mild steel in acidic solutions. This application is crucial in the field of material science, particularly in protecting metals from corrosion (Qiang et al., 2016).
Molecular Imprinting and Electrochemical Sensing
The compound has been used in the development of molecular imprinting-electrochemical sensors for detecting diaminopyridine derivatives in hair dyes. This highlights its potential in analytical chemistry and sensor technology (Zhao & Hao, 2015).
Photophysical Behavior and Proton Transfer Effects
Studies of 2,6-Diaminopyridine in various solvents indicate significant red shifts in absorption and emission maxima due to intramolecular proton transfer, suggesting its utility in developing photophysical materials (Prabhu et al., 2009).
Fluorescence Sensing
2,6-Diaminopyridine acts as a simple fluorescent sensor for theobromine, offering applications in food and pharmaceutical analysis (Mahapatra et al., 2009).
Noble Metal Ion Recovery
The compound is effective in the solvent extraction and polymer membrane separation of noble metal ions like gold and silver from aqueous solutions, presenting applications in waste management and resource recovery (Bożejewicz et al., 2021).
Electrocatalysis
2,6-Diaminopyridine-based network polymers have been used as non-precious-metal catalysts in oxygen reduction, indicating its potential in energy conversion technologies (Zhao et al., 2012).
Safety And Hazards
2,6-Diaminopyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Research on 2,6-Diaminopyridine is ongoing, with studies exploring its potential in various applications. For instance, it has been used in the development of self-healing polyurethanes . Other research has focused on the excellent toughening of 2,6-Diaminopyridine derived Poly (Urethane Urea) via dynamic cross-linkages . Another study discusses the potential of 2,6-Diaminopyridine-based polyurea as an advanced material .
properties
IUPAC Name |
pyridine-2,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c6-4-2-1-3-5(7)8-4/h1-3H,(H4,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNQIURBCCNWDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25168-43-8 | |
Record name | Poly(2,6-diaminopyridine) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25168-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0040127 | |
Record name | 2,6-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |
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Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Slightly brown solid; [EC: SCCS - Opinion] Light brown, yellow, or off-white powder or flakes; [Alfa Aesar MSDS] | |
Record name | 2,6-Diaminopyridine | |
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Product Name |
2,6-Diaminopyridine | |
CAS RN |
141-86-6 | |
Record name | 2,6-Diaminopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Diaminopyridine | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141866 | |
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Record name | 2,6-Diaminopyridine | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1921 | |
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Record name | 2,6-Pyridinediamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2,6-Diaminopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,6-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIAMINOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K89AB8CKG6 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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